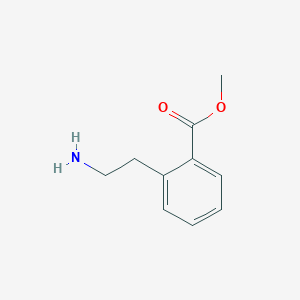

Methyl 2-(2-aminoethyl)benzoate

描述

Methyl 2-(2-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an aminoethyl group is attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-aminoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of methyl benzoate with 2-aminoethanol. This reaction can be catalyzed by a base such as sodium hydroxide and is usually performed under reflux conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions

Methyl 2-(2-aminoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Synthesis

Methyl 2-(2-aminoethyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including:

- Oxidation : The aminoethyl group can be oxidized to form amides or nitriles.

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Table 1: Common Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Amides, Nitriles | Potassium permanganate, CrO₃ |

| Reduction | Alcohols | Lithium aluminum hydride, NaBH₄ |

| Substitution | Various substituted derivatives | Alkyl halides, Acyl chlorides |

Biological Research

In biological research, this compound is utilized for studying enzyme-substrate interactions and protein-ligand binding. Its amino group can form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors, influencing their activity.

Case Study: Enzyme Inhibition

A study investigated the compound's role in inhibiting specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Pharmaceutical Development

This compound is explored for its potential as a precursor in drug development. It has been studied for its efficacy against various diseases due to its ability to enhance drug solubility and bioavailability.

Table 2: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing pharmaceuticals targeting neurological disorders. |

| Therapeutic Research | Investigated for potential roles in treating microbial infections and other diseases. |

Material Science

The compound is also being researched for its applications in material science, particularly in the development of polymeric materials and drug delivery systems. Its unique chemical properties make it suitable for creating advanced materials with tailored functionalities.

Case Study: Drug Delivery Systems

Research has shown that incorporating this compound into polymer matrices can enhance drug release profiles and improve therapeutic outcomes. This application is particularly relevant in developing smart materials for controlled drug delivery.

Cosmetic Formulations

Due to its potential moisturizing and anti-inflammatory properties, this compound is being utilized in cosmetic formulations. Its ability to enhance skin hydration makes it appealing for skincare products.

作用机制

The mechanism of action of methyl 2-(2-aminoethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

相似化合物的比较

Methyl 2-(2-aminoethyl)benzoate can be compared with other similar compounds such as:

Methyl 2-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxyl group instead of an amino group.

Ethyl 2-(2-aminoethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(2-aminoethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

These compounds share similar chemical properties but may differ in their reactivity and applications due to the presence of different functional groups.

生物活性

Methyl 2-(2-aminoethyl)benzoate, also known as methyl 2-aminoethyl benzoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁N O₂

- Molecular Weight : 165.19 g/mol

- CAS Number : 134-20-3

This compound exhibits a range of biological activities primarily attributed to its structural features that allow it to interact with various biological targets. The following mechanisms have been proposed:

- Inhibition of Quorum Sensing : Similar compounds have been shown to interfere with quorum sensing in bacteria, potentially reducing virulence and biofilm formation. For instance, methyl anthranilate (related compound) has demonstrated significant inhibition of biofilm formation and motility in Aeromonas sobria by disrupting the acyl-homoserine lactone (AHL) signaling pathways .

- Antimicrobial Activity : Some studies suggest that benzoate derivatives can exhibit antimicrobial properties, likely through disruption of bacterial cell membranes or interference with metabolic processes .

- Local Anesthetic Effects : Certain benzoate compounds have been evaluated for their anesthetic properties, indicating that this compound may possess similar local anesthetic effects due to its ability to block sodium channels in nerve cells .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Quorum Sensing Inhibition :

In a study examining the effects of methyl anthranilate, a compound structurally similar to this compound, researchers found that it significantly reduced biofilm formation and motility in Aeromonas sobria. This suggests that this compound may have similar applications in controlling bacterial infections through quorum sensing inhibition . -

Antimicrobial Evaluation :

A series of benzoate derivatives were synthesized and tested for their antimicrobial properties. This compound was included in the screening process, showing promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent . -

Local Anesthesia Research :

In research focused on local anesthetics derived from benzoic acid derivatives, this compound was evaluated for its efficacy in blocking nerve conduction. The findings indicated that it could serve as a viable alternative to traditional local anesthetics due to its favorable pharmacological profile .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(2-aminoethyl)benzoate, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via esterification of 2-(2-aminoethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Yield optimization depends on reaction temperature (60–80°C), stoichiometric excess of methanol, and inert atmosphere to prevent oxidation of the amino group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure ester .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers monitor?

- Methodological Answer :

- ¹H NMR : Monitor the ester methyl group (~3.8–3.9 ppm), aromatic protons (6.8–8.1 ppm), and the aminoethyl chain (2.6–3.1 ppm for CH₂NH₂).

- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (179.22 g/mol) .

Q. What are the common degradation pathways of this compound under varying pH conditions?

- Methodological Answer : In acidic conditions, hydrolysis yields 2-(2-aminoethyl)benzoic acid and methanol. Under basic conditions, saponification produces the corresponding carboxylate salt. The aminoethyl group may oxidize to a nitro or imine derivative in the presence of strong oxidizers (e.g., KMnO₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from differences in assay conditions (e.g., bacterial strains, solvent carriers). To resolve contradictions:

- Standardize assays using CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography.

- Cross-reference with structural analogs (e.g., Ethyl 2-(aminomethyl)benzoate) to identify substituent-specific effects .

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics Simulations : Model solvation effects in polar (water) vs. nonpolar (toluene) solvents to assess stability.

- Database Mining : Use REAXYS or PubChem to compare reaction pathways with structurally similar esters (e.g., methyl 2-amino-5-chlorobenzoate) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Methodological Answer :

- Functional Group Modifications : Replace the methyl ester with tert-butyl to enhance metabolic stability.

- Aminoethyl Chain Derivatization : Introduce acetyl or sulfonyl groups to modulate bioavailability.

- In Silico Screening : Use Schrödinger’s Glide or AutoDock to predict binding affinities against targets like cyclooxygenase-2 (COX-2) .

Q. What experimental designs are critical for assessing the compound’s potential as a local anesthetic?

- Methodological Answer :

- In Vitro Models : Use voltage-clamp assays on sodium channels (Nav1.7) in dorsal root ganglion neurons.

- In Vivo Testing : Evaluate nerve block duration in rodent models (e.g., sciatic nerve blockade).

- Toxicity Profiling : Measure LD₅₀ and compare to lidocaine as a benchmark .

Q. Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others highlight low toxicity?

- Methodological Answer : Variability in cytotoxicity assays (e.g., MTT vs. Trypan Blue exclusion) and cell lines (cancer vs. primary cells) can skew results. Address this by:

- Using standardized cell viability protocols (ISO 10993-5).

- Testing metabolite stability (e.g., hydrolysis products) to identify toxic intermediates.

- Validating findings with orthogonal assays (e.g., flow cytometry for apoptosis) .

属性

IUPAC Name |

methyl 2-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDBWBQCKQHHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447614 | |

| Record name | Methyl 2-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-77-2 | |

| Record name | Methyl 2-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。